2-Bromo-4,5-difluorobenzoyl chloride chemical properties
2-Bromo-4,5-difluorobenzoyl chloride chemical properties
An In-Depth Technical Guide to 2-Bromo-4,5-difluorobenzoyl chloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: A Versatile Building Block in Modern Chemistry
2-Bromo-4,5-difluorobenzoyl chloride is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a reactive acyl chloride, a synthetically versatile bromine atom, and two electron-withdrawing fluorine atoms—provides a powerful platform for constructing novel molecular architectures. This guide offers an in-depth exploration of its chemical properties, synthesis protocols, reactivity profile, and key applications, particularly within the pharmaceutical and agrochemical sectors. For researchers and drug development professionals, understanding the nuances of this reagent is paramount for leveraging its full synthetic potential.
The strategic placement of the substituents on the benzene ring dictates its utility. The acyl chloride group is a classic electrophilic functional handle for acylation reactions, while the bromine atom serves as a key site for metal-catalyzed cross-coupling reactions. The vicinal fluorine atoms significantly modulate the electronic properties of the ring, influencing reactivity and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and increased lipophilicity, in the final target molecules.[1]
Core Physicochemical Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and computed properties for 2-Bromo-4,5-difluorobenzoyl chloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-4,5-difluorobenzoyl chloride | PubChem[2] |
| CAS Number | 103994-89-4 | PubChem[2], Apollo Scientific[3] |
| Molecular Formula | C₇H₂BrClF₂O | PubChem[2], Alfa Chemistry[4] |
| Molecular Weight | 255.44 g/mol | PubChem[2], CRO SPLENDID LAB[5] |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)Br)C(=O)Cl | PubChem[2], Alfa Chemistry[4] |
| InChIKey | UFZYNSSKIDMEDS-UHFFFAOYSA-N | PubChem[2], Alfa Chemistry[4] |
| Purity | Typically ≥96% | P212121 Store[6], Fisher Scientific |
| Appearance | Colorless to light yellow clear liquid | Inferred from similar compounds |
| Storage | Store under inert gas (Argon), at room temperature, moisture sensitive | Fisher Scientific[7], Fisher Scientific |
Synthesis and Manufacturing
The primary and most direct route to 2-Bromo-4,5-difluorobenzoyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 2-Bromo-4,5-difluorobenzoic acid. This transformation is a cornerstone of organic synthesis, with several reliable methods available.
Workflow: From Phthalic Anhydride to Acyl Chloride
The synthesis pathway often begins from more readily available starting materials, highlighting a multi-step process that is scalable for multigram quantities.[8][9]
Caption: High-level synthetic workflow to the title compound.
Protocol 1: Conversion of Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is typically achieved using an inorganic acid chloride. Thionyl chloride (SOCl₂) is widely employed due to its efficiency and the convenient removal of byproducts (SO₂ and HCl) as gases.[10][11]
Causality: The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This converts the hydroxyl group into a much better leaving group (a chlorosulfite group), facilitating the subsequent nucleophilic attack by the chloride ion to form the final acyl chloride.[11][12]
Step-by-Step Methodology:
-
Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-Bromo-4,5-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13]
-
Reaction: Gently heat the resulting mixture to reflux (approximately 80-90°C).[14] Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 2-Bromo-4,5-difluorobenzoyl chloride can be purified by vacuum distillation to yield the final product as a liquid.[14]
Alternative Chlorinating Agents:
-
Phosphorus(V) chloride (PCl₅): Reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl).[10][15]
-
Oxalyl chloride ((COCl)₂): A milder and more selective reagent, often used for sensitive substrates. The reaction is typically catalyzed by DMF.[16]
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Bromo-4,5-difluorobenzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Nucleophilic Acyl Substitution: The Cornerstone Reaction
Acyl chlorides react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively. These reactions are typically fast and exothermic.
Caption: Mechanism of nucleophilic acyl substitution with an amine.
Protocol 2: Synthesis of a Secondary Amide
This protocol details a standard procedure for forming an amide, a common linkage in pharmaceutical compounds.
Causality: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is unstable and collapses, expelling the chloride ion as a good leaving group. A base is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Step-by-Step Methodology:
-
Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of 2-Bromo-4,5-difluorobenzoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Applications in Drug Development and Agrochemicals
The trifunctional nature of 2-Bromo-4,5-difluorobenzoyl chloride makes it a valuable building block for creating libraries of complex molecules for screening.
-
Pharmaceutical Intermediates: The precursor, 2-Bromo-4,5-difluorobenzoic acid, is a key component in the synthesis of advanced therapeutic agents.[17] Its derivatives are used to create GPR119 agonists (for treating metabolic disorders) and selective NaV1.7 inhibitors (for pain management), highlighting the importance of this structural motif in modern drug discovery.[17]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the development of novel herbicides, insecticides, and fungicides. The inclusion of fluorine atoms can enhance the potency and metabolic stability of the final agrochemical product.[1]
-
Cross-Coupling Reactions: The bromine atom on the aromatic ring is a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position after the acyl chloride has been reacted.
Safety, Handling, and Storage
As a reactive chemical, 2-Bromo-4,5-difluorobenzoyl chloride must be handled with appropriate precautions. It is classified as a corrosive substance.[3]
-
Hazards: Causes severe skin burns and serious eye damage.[3][18] It is corrosive to metals. Contact with water or moisture can release corrosive hydrogen chloride gas.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[19] All manipulations should be performed in a well-ventilated chemical fume hood.[19]
-
Handling: Avoid contact with skin, eyes, and clothing.[18] Keep away from moisture, strong oxidizing agents, and bases.[7]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[7][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][19] Seek immediate medical attention in all cases of exposure.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like argon or nitrogen.[7][20]
References
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-
Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid. Taylor & Francis Online. [Link]
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Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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2-Bromo-4,5-difluorobenzoyl chloride. PubChem, National Center for Biotechnology Information. [Link]
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Acyl chloride synthesis. Organic Chemistry Portal. [Link]
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Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
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Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
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ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. ResearchGate. [Link]
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Acyl chloride. Wikipedia. [Link]
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The Essential Role of 2-Bromo-4,5-difluorobenzoic Acid in Modern Synthesis. Fine Chemical Intermediates Supplier. [Link]
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Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. PrepChem.com. [Link]
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2-Bromo-4, 5-difluorobenzoyl chloride, min 96%, 100 grams. GoVets. [Link]
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2-Bromo-4,5-difluorobenzoyl chloride. P212121 Store. [Link]
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The Science Behind 2,5-Difluorobenzyl Chloride: Properties & Synthesis Applications. Fine Chemical Intermediates Supplier. [Link]
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2-Bromo-4,5-difluorobenzoyl chloride (CAS No. 103994-89-4) Suppliers. ChemicalRegister. [Link]
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2-Bromo-4,5-difluorobenzoyl chloride. CRO SPLENDID LAB. [Link]
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Organic Reactions & Reaction Mechanisms/2. Wikibooks. [Link]
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Chemical Reactivity. Michigan State University Chemistry. [Link]
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
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